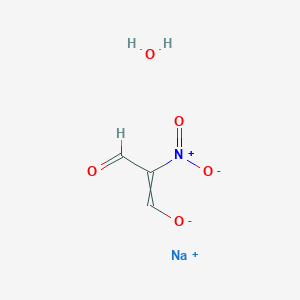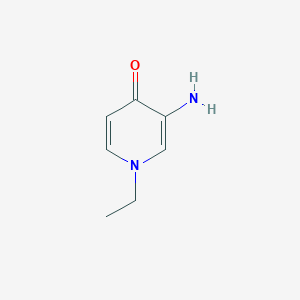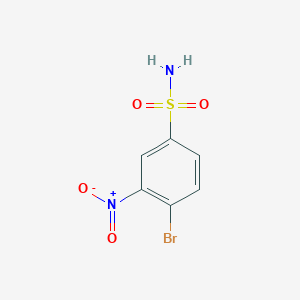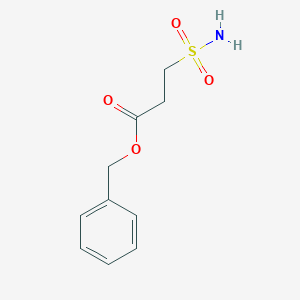
sodium N-oxido-1,3-dioxopropanimine oxide hydrate
Descripción general
Descripción
sodium N-oxido-1,3-dioxopropanimine oxide hydrate is a versatile chemical compound with the molecular formula C₃H₄NNaO₅ and a molecular weight of 157.06 g/mol . It is commonly used in scientific research due to its unique properties, making it valuable for various applications such as catalysts, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium N-oxido-1,3-dioxopropanimine oxide hydrate typically involves the reaction of nitromalonaldehyde with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The compound is then isolated and purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
sodium N-oxido-1,3-dioxopropanimine oxide hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water for hydrolysis and various oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the hydrolysis of this compound are sodium pyruvate and nitrous acid. Other products depend on the specific reactions and reagents used.
Aplicaciones Científicas De Investigación
sodium N-oxido-1,3-dioxopropanimine oxide hydrate has a wide range of scientific research applications, including:
Pharmaceutical Research: It serves as a valuable building block in the synthesis of innovative drug candidates, allowing researchers to explore targeted therapies for various health conditions.
Agrochemical Innovations: The compound is used in the preparation of phenylpyrrolopyridinylheteroarylcarboxamide derivatives, which are modulators for c-kit protein kinases or mutant c-kit protein kinases.
Dyes and Fungicides: It is utilized in the manufacturing of dyes and fungicides due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of sodium N-oxido-1,3-dioxopropanimine oxide hydrate involves its reactivity with various molecular targets. For instance, during hydrolysis, the compound breaks down into sodium pyruvate and nitrous acid, which can further participate in biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in pharmaceutical or agrochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Nitropropanedial: This compound is used in similar applications, such as the preparation of phenylpyrrolopyridinylheteroarylcarboxamide derivatives.
Sodium Nitromalonaldehyde: Another related compound with similar chemical properties and applications.
Uniqueness
sodium N-oxido-1,3-dioxopropanimine oxide hydrate stands out due to its specific molecular structure, which includes a central carbon atom with a nitro group and two carbonyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific research applications.
Propiedades
IUPAC Name |
sodium;2-nitro-3-oxoprop-1-en-1-olate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2,5H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCIGIZBACKHDO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)[N+](=O)[O-])[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34461-00-2, 53821-72-0 | |
| Record name | Sodium 2-nitropropanedial hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium N-oxido-1,3-dioxopropanimine oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)







